molecular formula C7H7ClO4S B8497450 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid CAS No. 40677-43-8

5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid

Cat. No.: B8497450
CAS No.: 40677-43-8
M. Wt: 222.65 g/mol
InChI Key: QZEPLRHZZAKWCP-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H7ClO4S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

40677-43-8

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7ClO4S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3,9H,1H3,(H,10,11,12)

InChI Key

QZEPLRHZZAKWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-NITRO-4,6-DICHLORO-5-METHYLPHENOL IS PREPARED BY THE SULFONATION OF 4-CHLORO-5-METHYLPHENOL TO FORM 2-SULFO-4-CHLORO-5-METHYLPHENOL WHICH IS CHLORINATED TO 2-SULFO-4,6-DICHLORO-5-METHYLPHENOL WHICH IS IN TURN REACTED WITH NITRIC ACID TO FORM THE DESIRED PRODUCT. The sulfonation is carried out with concentrated sulfuric acid at elevated temperatures to form 2-sulfo-4-chloro-5-methylphenol. Thereafter the reaction mixture is diluted with water to a sulfuric acid content of 20-30%. The resulting 2-sulfo-4-chloro-5-methylphenol is chlorinated with chlorine at elevated temperature and normal or elevated pressures to form 2-sulfo-4,6-dichloro-5-methylphenol which is then reacted with nitric acid.
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Synthesis routes and methods II

Procedure details

According to the present invention there is provided a process for preparing 2-nitro-4,6-dichloro-5-methylphenol comprising sulphonation of 4-chloro-5-methyl-phenol with concentrated sulphuric acid at elevated temperature to form 2-sulpho-4-chloro-5-methylphenol, thereafter diluting the reaction mixture with water to a sulphuric acid content of 20 to 30%, chlorinating the resulting 2-sulpho-4-chloro-5-methylphenol with chlorine at elevated temperature and normal or elevated pressure to form 2-sulpho-4,6-dichloro-5-methylphenol and reacting the 2-sulpho-4,6-dichloro-5-methylphenol with nitric acid.
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